Acide 1-(4-méthoxypyrimidin-2-yl)pipéridine-4-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

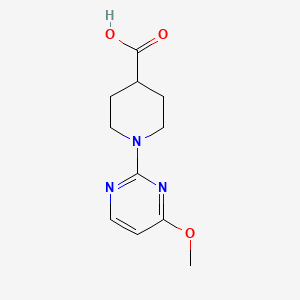

“1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H15N3O3 and a molecular weight of 237.26 . It is used for research purposes .

Molecular Structure Analysis

The InChI code for “1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid” is 1S/C11H15N3O3/c1-17-9-2-5-12-11(13-9)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

“1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid” is a solid substance that should be stored at room temperature . Its melting point is between 133-137° C .Mécanisme D'action

The exact mechanism of action of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes, including dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has also been shown to inhibit the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure.

Biochemical and Physiological Effects

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including the inhibition of DPP-4 and ACE, as mentioned above. 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases associated with oxidative stress. Additionally, 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has been shown to have anti-inflammatory properties, which may be useful in the treatment of various inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has various advantages and limitations for use in lab experiments. One of the advantages is that it is relatively easy to synthesize and can be used as a starting material for the synthesis of various compounds. Additionally, 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has been shown to have various biological activities, which make it a useful tool in the study of various diseases. However, one of the limitations is that 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid may not be suitable for use in vivo due to its potential toxicity.

Orientations Futures

There are various future directions for the study of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid. One potential direction is the synthesis of various analogs of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid and its potential applications in the treatment of various diseases. Furthermore, the potential toxicity of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid needs to be further investigated to determine its suitability for use in vivo.

Méthodes De Synthèse

The synthesis of 1-(4-Methoxypyrimidin-2-yl)piperidine-4-carboxylic acid has been achieved through various methods, including the reaction of 4-methoxypyrimidine-2-carboxylic acid with piperidine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Other methods include the reaction of 4-methoxypyrimidine-2-carboxylic acid with piperidine-4-amine in the presence of a coupling agent, or the reaction of 4-methoxypyrimidine-2-carboxylic acid with piperidine-4-carboxylic acid chloride in the presence of a base such as triethylamine.

Applications De Recherche Scientifique

Chimie médicinale et développement de médicaments

Activité antimicrobienne : L'acide 1-(4-méthoxypyrimidin-2-yl)pipéridine-4-carboxylique a été étudié pour ses propriétés antimicrobiennes. Des études in silico suggèrent que des résidus d'acides aminés spécifiques dans les protéines, tels que Glu48, Tyr47, Phe46 et Gly205, pourraient jouer un rôle dans l'activité antibactérienne . Des recherches supplémentaires sont nécessaires pour valider expérimentalement ces résultats.

Inhibition des kinases protéiques : Le composé a également été évalué pour son potentiel en tant qu'inhibiteur des kinases protéiques. En particulier, il a montré une inhibition de l'activité de la kinase PKB dans un essai de liaison par filtration radiométrique . Les kinases protéiques jouent des rôles cruciaux dans les voies de signalisation cellulaire, ce qui en fait des cibles attrayantes pour le développement de médicaments.

Biologie chimique

Sondage des processus biologiques : En intégrant ce composé dans des études de biologie chimique, les scientifiques peuvent sonder les processus cellulaires, la fonction enzymatique et les interactions protéine-ligand.

En résumé, l'this compound est prometteur dans divers domaines, du développement de médicaments à la science des matériaux. Sa structure unique et ses applications potentielles en font un sujet fascinant pour des investigations plus approfondies. Gardez à l'esprit que bien que les études informatiques fournissent des informations, la validation expérimentale est essentielle pour les applications pratiques . Si vous avez besoin d'informations plus détaillées ou si vous avez d'autres questions, n'hésitez pas à les poser !

Safety and Hazards

Propriétés

IUPAC Name |

1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-9-2-5-12-11(13-9)14-6-3-8(4-7-14)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAOFDCPJULLEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1)N2CCC(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

923145-19-1 |

Source

|

| Record name | 1-(4-methoxypyrimidin-2-yl)piperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2426728.png)

![N-[2-Fluoro-5-[[2-(1,4,6-trimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridin-5-yl)acetyl]amino]phenyl]prop-2-enamide](/img/structure/B2426729.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-fluoroacetic acid](/img/structure/B2426730.png)

![N-(2-(2-fluorophenyl)-2-methoxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2426732.png)

![N-[[4-(3-methylphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2426734.png)

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2426740.png)

![3-amino-N-[2-methoxy-5-(trifluoromethyl)phenyl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2426742.png)

![[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid](/img/structure/B2426744.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)

![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)

![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)

![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)